molecular formula C19H18N2O5S B2834913 N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 898411-10-4

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Katalognummer B2834913
CAS-Nummer: 898411-10-4
Molekulargewicht: 386.42
InChI-Schlüssel: MXIABWOAYRTEBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C19H18N2O5S and its molecular weight is 386.42. The purity is usually 95%.
BenchChem offers high-quality N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Hybrid Compound Development

Sulfonamides, including N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, represent a versatile class of compounds with a broad spectrum of pharmacological activities. The development of sulfonamide hybrids has been a significant area of research, focusing on enhancing their therapeutic potential. These hybrids incorporate various organic compounds, such as coumarin, indole, and quinoline, leading to a considerable range of biological activities. Recent advances have explored the synthesis and biological evaluation of these hybrids, revealing their potential in addressing multiple therapeutic targets (Ghomashi, Aghaei, & Massah, 2022).

Antimalarial and COVID-19 Research

In the realm of infectious diseases, research has extended to evaluating the antimalarial and potential COVID-19 therapeutic properties of sulfonamides. A study focusing on antimalarial sulfonamides against COVID-19 utilized computational calculations and molecular docking, indicating that certain sulfonamide derivatives could serve as viable candidates for COVID-19 drug discovery. This highlights the adaptability of sulfonamide chemistry in responding to emerging health threats and the ongoing need for novel therapeutic agents (Fahim & Ismael, 2021).

Antioxidant and Antiproliferative Activities

The exploration of sulfonamides for their antioxidant and antiproliferative effects has led to the synthesis of novel pyrrolo[1,2-a]quinoline derivatives. These compounds have shown promising results in scavenging free radicals and inhibiting the growth of cancer cells, demonstrating the potential of sulfonamides in the development of new anticancer therapies. Such findings underscore the multifaceted nature of sulfonamide compounds in medical research, offering avenues for the discovery of new treatments for oxidative stress-related diseases and cancer (Nanjappa et al., 2015).

Antifungal Applications

The synthesis of sulfonamides containing pyrrole and pyrrolo[2,3-d]pyrimidine derivatives has been directed towards enhancing antifungal activity. These compounds, through meticulous chemical modification, have shown remarkable efficacy against various fungal pathogens, highlighting the potential of sulfonamide derivatives in the development of new antifungal agents. This research not only expands the therapeutic scope of sulfonamides but also addresses the critical need for novel antifungal drugs amid rising resistance to existing treatments (El-Gaby, Gaber, Atalla, & Abd Al-Wahab, 2002).

Eigenschaften

IUPAC Name

N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c22-18-10-13-9-14(8-12-2-1-5-21(18)19(12)13)20-27(23,24)15-3-4-16-17(11-15)26-7-6-25-16/h3-4,8-9,11,20H,1-2,5-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIABWOAYRTEBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.